5-Bromo-2-chloro-1,3-difluorobenzene
Overview
Description
5-Bromo-2-chloro-1,3-difluorobenzene is an organic compound with the molecular formula C6H2BrClF2. It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, chlorine, and fluorine atoms. This compound is often used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Bromo-2-chloro-1,3-difluorobenzene can be achieved through several synthetic routes. One common method involves the halogenation of 1,3-difluorobenzene. The process typically includes the following steps:
Bromination: 1,3-difluorobenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions, followed by bromination and chlorination, is a common approach. This method offers advantages such as reduced side reactions, improved stability, and energy efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-1,3-difluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The compound can participate in reactions where electrophiles replace one of the hydrogen atoms on the benzene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid under controlled temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or other substituted benzene compounds.
Oxidation and Reduction: Formation of hydroxylated or dehalogenated products.
Scientific Research Applications
5-Bromo-2-chloro-1,3-difluorobenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and molecular probes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-1,3-difluorobenzene depends on its application. In chemical reactions, it acts as an electrophile or nucleophile, depending on the reaction conditions. The presence of halogen atoms makes it a versatile intermediate for various transformations. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which can vary widely based on the compound it is used to synthesize .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-chloro-1,3-difluorobenzene
- 5-Bromo-1,3-dichloro-2-fluorobenzene
- 1-Bromo-2,3-difluorobenzene
Uniqueness
5-Bromo-2-chloro-1,3-difluorobenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The combination of bromine, chlorine, and fluorine atoms allows for selective reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5-bromo-2-chloro-1,3-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2/c7-3-1-4(9)6(8)5(10)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWELJVAWQMCJLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378313 | |
Record name | 5-Bromo-2-chloro-1,3-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176673-72-6 | |
Record name | 5-Bromo-2-chloro-1,3-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-3,5-difluorobromobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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